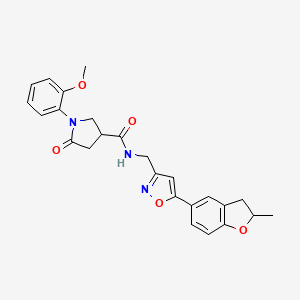
1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A methoxyphenyl group : Contributing to its lipophilicity and biological activity.
- An isoxazole moiety : Known for its role in various pharmacological activities.
- A pyrrolidine backbone : Often associated with neuroactive properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Anticancer Properties :
- Anti-Metastatic Effects :
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
- Cytotoxicity Assays :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Key findings include:
- Modifications to the isoxazole and pyrrolidine rings can enhance COX inhibition.
- The presence of the methoxy group on the phenyl ring appears to improve lipophilicity and cellular uptake, enhancing overall efficacy .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of a similar compound through COX inhibition assays. The results indicated that compounds with structural similarities to our target exhibited IC50 values ranging from 0.04 to 0.46 μM for COX-2, demonstrating significant anti-inflammatory properties .
Case Study 2: Anticancer Activity
In another case study, derivatives were tested against multiple cancer cell lines using an MTT assay. The results showed that selected compounds had IC50 values below 20 μM in MCF-7 cells, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-15-9-17-10-16(7-8-21(17)32-15)23-12-19(27-33-23)13-26-25(30)18-11-24(29)28(14-18)20-5-3-4-6-22(20)31-2/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANOLTUMZQWECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














